molecular formula C10H10IN3 B13069579 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13069579
M. Wt: 299.11 g/mol
InChI Key: CCNGYVCAEZSCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with a 4-iodophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and imidazole.

    Reaction: The 4-iodobenzyl chloride is reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in biological assays to study its effects on various biological targets.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)-2-methyl-1H-imidazole
  • 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-(4-Methylbenzyl)-1H-imidazole-4-carboxylic acid hydrochloride

Comparison: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of the 4-iodophenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)

InChI Key

CCNGYVCAEZSCPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.